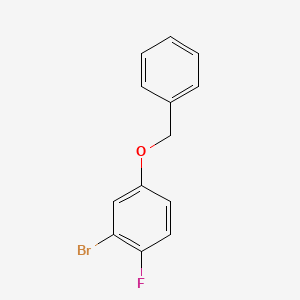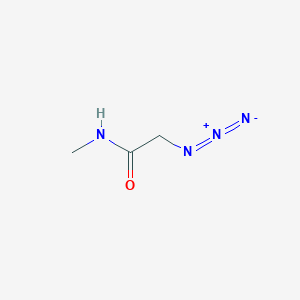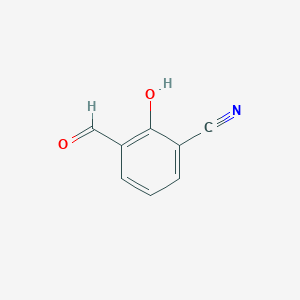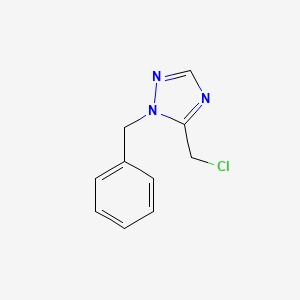
4-(Benzyloxy)-2-bromo-1-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(Benzyloxy)-2-bromo-1-fluorobenzene" is a benzene derivative that contains a benzyloxy substituent, a bromine atom, and a fluorine atom. The presence of these functional groups suggests that it could be a versatile intermediate in organic synthesis, potentially useful in the preparation of various organic molecules through substitution reactions or as a protecting group for alcohols or amines.
Synthesis Analysis
The synthesis of related benzene derivatives often involves multi-step reactions starting from simpler benzene compounds. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene uses p-xylene as a starting material, proceeding through nitration, reduction, diazotization, and bromination steps . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination . These methods could potentially be adapted for the synthesis of "4-(Benzyloxy)-2-bromo-1-fluorobenzene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzene derivatives is significantly influenced by the substituents attached to the benzene ring. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the influence of bromine and fluorine atoms on the geometry and vibrational frequencies of the benzene ring . Such studies are crucial for understanding the electronic properties and reactivity of "4-(Benzyloxy)-2-bromo-1-fluorobenzene".
Chemical Reactions Analysis
Benzene derivatives undergo various chemical reactions depending on their substituents. The presence of a benzyloxy group could make "4-(Benzyloxy)-2-bromo-1-fluorobenzene" a candidate for nucleophilic substitution reactions, as seen in the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene through a Wittig-Horner reaction . Additionally, the bromine atom could be used in palladium-promoted cross-coupling reactions with organostannanes, as demonstrated with [4-F-18]-1-Bromo-4-fluorobenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(Benzyloxy)-2-bromo-1-fluorobenzene" can be inferred from related compounds. For instance, the introduction of fluorine atoms in benzene derivatives has been shown to affect their fluorescence properties, as seen in the study of 1-bromo-4-(2,2-diphenylvinyl)benzene . The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) approaches, providing valuable information for future development .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Practical Synthesis of Related Compounds : Research by Qiu et al. (2009) presents a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline. This highlights the importance of bromo-fluoro compounds in the synthesis of materials with potential applications in pharmaceuticals and materials science Qiu et al., 2009.
Environmental Impact and Analysis
- Occurrence of Brominated Compounds : Zuiderveen et al. (2020) critically review the occurrence of novel brominated flame retardants in various environments, underscoring the environmental persistence and potential toxicological impact of brominated compounds. This research could suggest environmental monitoring and remediation applications for similar compounds Zuiderveen et al., 2020.
Advanced Materials and Pharmaceutical Research
Benzoxaborole Compounds : Nocentini et al. (2018) discuss the therapeutic applications of benzoxaboroles, indicating the broad spectrum of medicinal chemistry applications for compounds incorporating boron, which may inspire research into similar heterocyclic compounds Nocentini et al., 2018.
Evaluation of Metal Complexes : Öztürkkan and Necefoğlu (2022) evaluate the crystal structures of metal(II) 2-fluorobenzoate complexes, highlighting the potential of fluorobenzene derivatives in developing materials with unique electronic and structural properties Öztürkkan & Necefoğlu, 2022.
Toxicology and Environmental Health
- Toxicological Profile of Brominated Compounds : Mennear and Lee (1994) review the health effects of polybrominated dibenzo-p-dioxins and dibenzofurans, which shares relevance with the study of the toxicological impact of brominated aromatic compounds, suggesting applications in environmental health and safety assessments Mennear & Lee, 1994.
Wirkmechanismus
Target of Action
It’s known that benzyloxy compounds are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 4-(Benzyloxy)-2-bromo-1-fluorobenzene could potentially act as an electrophile . The reaction involves the oxidative addition of an electrophilic organic group, where palladium donates electrons to form a new Pd-C bond .
Biochemical Pathways
In general, benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound and potentially affect various biochemical pathways.
Pharmacokinetics
A related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), has been studied for its pharmacokinetics . . This suggests that the bioavailability of such compounds may depend on the route of administration.
Result of Action
In the context of suzuki-miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)-2-bromo-1-fluorobenzene can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups and the reaction conditions (e.g., temperature, pH) could potentially influence the action of 4-(Benzyloxy
Eigenschaften
IUPAC Name |
2-bromo-1-fluoro-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZJBWNQSNHEIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1364572-05-3 |
Source


|
| Record name | 4-(benzyloxy)-2-bromo-1-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














